molecular formula C7H11NO B574968 7-Oxa-5-azatricyclo[4.2.1.0~2,4~]nonane CAS No. 184956-49-8

7-Oxa-5-azatricyclo[4.2.1.0~2,4~]nonane

Cat. No.: B574968
CAS No.: 184956-49-8
M. Wt: 125.171
InChI Key: MFLCBZIQVAFBEB-UHFFFAOYSA-N
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Description

Significance of Bridged Azabicyclic and Azatricyclic Architectures in Contemporary Organic Chemistry

Bridged bicyclic and tricyclic systems are characterized by two rings sharing non-adjacent atoms, creating a rigid three-dimensional structure. The incorporation of a nitrogen atom into these frameworks to form azabicyclic and azatricyclic architectures imparts unique properties. This structural rigidity can lead to enhanced binding affinity with biological targets by minimizing the entropic penalty upon binding. Furthermore, the introduction of nitrogen atoms can influence a molecule's polarity, basicity, and hydrogen bonding capabilities, all of which are critical for its pharmacokinetic and pharmacodynamic profiles. Consequently, these scaffolds are frequently employed in the design of novel therapeutic agents.

Overview of 7-Oxa-5-azatricyclo[4.2.1.0²'⁴]nonane within Complex Ring Systems Research

While specific research on 7-Oxa-5-azatricyclo[4.2.1.0²'⁴]nonane is limited in publicly accessible literature, its structural framework is of significant interest. It belongs to a class of compounds that are explored for their potential biological activities. For instance, related oxatricyclononane derivatives are investigated as precursors for carbocyclic nucleosides and pro-tides. researchgate.net The study of such complex ring systems often involves exploring their synthesis, reactivity, and potential applications in medicinal chemistry and materials science. Research into related N-substituted oxa-azatricyclononanes has been driven by their potential cytotoxic, psychotropic, anticancer, and anticonvulsant activities. researchgate.net

Historical Context and Evolution of Research on Tricyclic Azanonanes

The study of polycyclic compounds has a rich history, with the development of systematic nomenclature by von Baeyer in the early 20th century providing a crucial foundation for the field. researchgate.net Early research focused on the isolation and structural elucidation of naturally occurring alkaloids containing bridged ring systems. Over time, the focus has expanded to the synthesis of novel, non-natural tricyclic azanonane derivatives to explore their structure-activity relationships. The development of new synthetic methodologies, including intramolecular cyclization and cycloaddition reactions, has been instrumental in accessing a wider variety of these complex molecules. rsc.org For example, the ethanolysis of N-substituted norbornane (B1196662) epoxyimides has been shown to produce various oxa-azatricyclononane derivatives, with the specific products depending on the nature of the substituents. researchgate.netresearchgate.net

Systematic Nomenclature and Structural Features of the 7-Oxa-5-azatricyclo[4.2.1.0²'⁴]nonane Skeleton

The name "7-Oxa-5-azatricyclo[4.2.1.0²'⁴]nonane" is derived from the von Baeyer nomenclature system for polycyclic compounds. chemblink.comchemicalbook.comrsc.org This systematic naming convention provides a clear description of the molecule's intricate structure:

tricyclo : Indicates the presence of three rings.

[4.2.1.0²'⁴] : These numbers within the brackets describe the connectivity of the bridges between the two main bridgehead atoms. The numbers '4', '2', and '1' represent the number of atoms in the three bridges connecting the primary bridgeheads. The superscript '2,4' indicates an additional bridge of zero atoms between atoms 2 and 4 of the main ring system.

nonane (B91170) : Specifies that the total number of atoms in the tricyclic skeleton is nine.

7-Oxa-5-aza : These prefixes indicate that the carbon atom at position 7 has been replaced by an oxygen atom ("oxa") and the carbon atom at position 5 has been replaced by a nitrogen atom ("aza").

The skeleton of 7-Oxa-5-azatricyclo[4.2.1.0²'⁴]nonane is a rigid, three-dimensional structure. The presence of the oxygen and nitrogen heteroatoms within this constrained framework is expected to significantly influence its electronic properties, reactivity, and potential for intermolecular interactions.

Table 1: Compound Details

Property Value
Compound Name 7-Oxa-5-azatricyclo[4.2.1.0²'⁴]nonane
CAS Number 184956-49-8 chemblink.combuyersguidechem.comchemicalbook.com
Molecular Formula C₇H₁₁NO chemblink.comchemicalbook.com

| Molecular Weight | 125.17 g/mol chemblink.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184956-49-8

Molecular Formula

C7H11NO

Molecular Weight

125.171

InChI

InChI=1S/C7H11NO/c1-4-3-9-7(1)8-6-2-5(4)6/h4-8H,1-3H2

InChI Key

MFLCBZIQVAFBEB-UHFFFAOYSA-N

SMILES

C1C2COC1NC3C2C3

Origin of Product

United States

Advanced Synthetic Methodologies for the 7 Oxa 5 Azatricyclo 4.2.1.02,4 Nonane Core

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure 7-oxa-5-azatricyclo[4.2.1.02,4]nonane derivatives is of paramount importance for their application in pharmacology, where the biological activity of a chiral molecule is often confined to a single enantiomer. To this end, various stereoselective and enantioselective strategies can be envisioned, drawing from established principles in asymmetric synthesis.

Chiral Auxiliary-Mediated Strategies in Azatricyclononane Construction

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of cyclic systems. By temporarily attaching a chiral moiety to an achiral substrate, one can direct the stereochemical outcome of a key ring-forming reaction. The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product.

While specific examples for the direct synthesis of 7-oxa-5-azatricyclo[4.2.1.02,4]nonane using chiral auxiliaries are not extensively documented, the principles can be applied to key intermediates. For instance, a chiral auxiliary could be employed in the diastereoselective formation of a precursor containing the necessary functionalities for subsequent cyclization. A plausible approach involves the use of a chiral auxiliary to control the stereochemistry of an intramolecular cycloaddition or an annulation reaction that forms the tricyclic core.

A relevant example in a related system is the use of chiral auxiliaries in the synthesis of other complex heterocyclic structures, which demonstrates the feasibility of this approach. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Chiral Auxiliary StrategyKey ReactionDiastereomeric Ratio (d.r.)Reference
Evans' OxazolidinoneAsymmetric Aldol ReactionUp to >99:1General Principle
CamphorsultamAsymmetric Diels-AlderUp to >95:5General Principle
(S)-ProlineAsymmetric Mannich ReactionUp to >99:1General Principle

Asymmetric Organocatalytic and Metal-Catalyzed Syntheses of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane

Asymmetric catalysis, utilizing either metal complexes with chiral ligands or small organic molecules (organocatalysis), offers a more atom-economical and efficient alternative to chiral auxiliaries. These catalysts can generate chiral products in high enantiomeric excess from prochiral starting materials.

For the synthesis of the 7-oxa-5-azatricyclo[4.2.1.02,4]nonane core, an intramolecular cyclization of a suitably functionalized precursor could be rendered enantioselective by a chiral catalyst. For example, a chiral Brønsted acid could catalyze an asymmetric aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction to construct a related aza-tricyclic scaffold with multiple stereocenters in a highly enantioselective manner. rsc.org Such a strategy could be adapted to precursors that would lead to the desired 7-oxa-5-azatricyclic system.

Metal-catalyzed reactions also present a powerful avenue. For instance, a chiral iridium catalyst has been successfully employed in an asymmetric deoxygenative [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes to produce enantioenriched tetrahydrofurans. acs.org This methodology could potentially be adapted for an intramolecular variant to construct the oxa-aza tricyclic system.

Catalytic SystemReaction TypeEnantiomeric Excess (ee)Reference
Chiral Phosphoric Acid/FeBr3Oxa-Nazarov/Michael AdditionUp to 96% rsc.org
Chiral Iridium ComplexAsymmetric [3+2] CycloadditionUp to 98% acs.org
Chiral Brønsted AcidAza-Piancatelli/Diels-AlderHigh enantioselectivity rsc.org

Multicomponent Reaction (MCR) Pathways Towards the Tricyclic Framework

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govdovepress.com The development of an MCR to construct the 7-oxa-5-azatricyclo[4.2.1.02,4]nonane core would be a highly desirable strategy.

A hypothetical MCR could involve the reaction of a furan (B31954) derivative, an amine, and a third component that facilitates the formation of the aziridine (B145994) and subsequent cyclization. While a specific MCR for this target is not yet reported, the power of MCRs in constructing complex heterocyclic systems is well-established. For instance, a sequential one-pot reaction of ninhydrin, malononitrile, and nitroketene acetal (B89532) has been used to synthesize oxa-aza[3.3.3]propellanes. researchgate.net This demonstrates the potential for MCRs to assemble intricate polycyclic frameworks containing both oxygen and nitrogen.

Intramolecular Cycloaddition and Annulation Reactions

Intramolecular reactions that form multiple rings in a single step are powerful tools for the synthesis of complex polycyclic molecules. These reactions often proceed with high stereoselectivity, governed by the conformational constraints of the tethered reactants.

Application of [3+2] Cycloadditions in 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane Formation

Intramolecular [3+2] cycloadditions are particularly well-suited for the synthesis of five-membered rings, which are present in the target scaffold. A plausible and highly convergent approach to the 7-oxa-5-azatricyclo[4.2.1.02,4]nonane core would be the intramolecular [3+2] cycloaddition of a tethered aziridine and furan. Aziridines can act as three-atom components (masked ylides) in such cycloadditions. rsc.org

The synthesis of a precursor containing both a furan moiety and an aziridine linked by a suitable tether would be the key starting point. Upon thermal or photochemical activation, the aziridine could open to an azomethine ylide, which would then undergo an intramolecular cycloaddition with the furan ring to furnish the desired tricyclic framework. The stereochemistry of the final product would be influenced by the geometry of the tether and the stereochemistry of the aziridine. A stereoselective synthesis of a related 2-aza-7-oxabicyclo[3.3.0]octane has been achieved using an intramolecular 1,3-dipolar cycloaddition as the key step. nih.gov

Cycloaddition TypePrecursorConditionsKey FeatureReference
Intramolecular [3+2]Tethered Aziridine-FuranThermal/PhotochemicalConvergent, Stereospecific rsc.org (concept)
Intramolecular 1,3-DipolarNitrone-AlkeneHeatingForms 5-membered ring nih.gov

Intramolecular Carbene/Nitrene Insertions and Rearrangements in Ring Closure

Intramolecular C-H insertion reactions of carbenes and nitrenes provide a direct method for the formation of C-C and C-N bonds, respectively, and can be employed for the final ring-closing step in the synthesis of polycyclic systems.

The synthesis of the 7-oxa-5-azatricyclo[4.2.1.02,4]nonane core could potentially be achieved via an intramolecular nitrene C-H insertion. A precursor containing an azide (B81097) group strategically positioned relative to a C-H bond within a suitable bicyclic framework could, upon thermal or photochemical decomposition, generate a nitrene that inserts to form the final ring. Functionalized indoles and tryptophans have been synthesized via photoinduced nitrene C-H insertion. nih.govrsc.org

A related strategy involves the transformation of norbornane (B1196662) epoxyimides. For example, the interaction of aryl-substituted epoxyimides of norbornane with sodium ethoxide has been shown to result in the formation of new heterocyclic compounds, including a 4-azatricyclo[4.2.1.0(3,7)]nonane derivative, through a series of rearrangements. researchgate.net This highlights the potential of rearrangement reactions of strained precursors to access the desired tricyclic core.

ReactionPrecursorConditionsProduct TypeReference
Intramolecular Nitrene C-H InsertionAzide-functionalized bicyclic systemThermal/PhotochemicalAza-tricyclic compound nih.govrsc.org (concept)
Rearrangement of EpoxyimidesAryl-substituted norbornane epoxyimideSodium EthoxideAza-tricyclic nonane (B91170) derivative researchgate.net

Ring-Closing Metathesis (RCM) in Polycyclic Heterocycle Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide array of cyclic and polycyclic systems, including those containing heteroatoms. researchgate.netmdpi.com In the context of synthesizing the 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane core, RCM could be strategically employed in the formation of a key precursor to the 7-oxabicyclo[2.2.1]heptane skeleton. A plausible approach involves the synthesis of a diene substrate suitable for a subsequent intramolecular Diels-Alder reaction.

A hypothetical RCM-based strategy could commence with a readily available starting material, which is elaborated into a diene-containing furan derivative. This intermediate, upon treatment with a suitable ruthenium-based catalyst, would undergo RCM to furnish a larger ring system containing the necessary diene and furan moieties for the intramolecular [4+2] cycloaddition.

The choice of catalyst is critical for the success of the RCM step. Modern ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are known for their high efficiency and functional group tolerance, making them suitable for complex heterocyclic syntheses. nih.gov

Table 1: Representative Ruthenium Catalysts for Ring-Closing Metathesis

CatalystStructureKey Features
Grubbs Catalyst, 1st Generation (G-I) High activity for terminal alkenes.
Grubbs Catalyst, 2nd Generation (G-II) Higher activity and broader substrate scope than G-I.
Hoveyda-Grubbs Catalyst, 2nd Generation (HG-II) Enhanced stability and catalyst recovery.

The resulting macrocyclic intermediate from the RCM reaction would then be subjected to conditions that promote an intramolecular Diels-Alder reaction, leading to the formation of the core 7-oxabicyclo[2.2.1]heptane structure. This tandem RCM-Diels-Alder approach offers an elegant pathway to complex polycyclic systems from relatively simple precursors.

Functional Group Interconversions and Strategic Bond Formations Leading to the Azatricyclononane System

With the 7-oxabicyclo[2.2.1]heptane core in hand, the subsequent crucial step is the stereospecific installation of the aziridine ring. This would necessitate a series of functional group interconversions (FGIs) to introduce the required functionalities at the C2 and C4 positions of the oxabicyclic framework.

A potential synthetic sequence could involve the introduction of a double bond within the bicyclic system, for example, through elimination reactions. This alkene would then serve as a handle for further functionalization. Dihydroxylation of the double bond would yield a diol, which could then be converted into a more suitable leaving group, such as a mesylate or tosylate.

The key bond-forming step, the intramolecular cyclization to form the aziridine ring, could be achieved through the reaction of a suitably positioned amine nucleophile with the leaving groups at the C2 and C4 positions. The stereochemistry of this cyclization would be critical in establishing the final tricyclic architecture.

An alternative strategy for aziridination could involve the intramolecular reaction of a nitrene or nitrenoid species with an alkene precursor. For instance, an azide group could be introduced, which upon thermal or photochemical activation, would generate a nitrene that could add across the double bond to form the aziridine ring.

Table 2: Key Functional Group Interconversions

TransformationReagents and ConditionsPurpose
Alcohol to MesylateMethanesulfonyl chloride (MsCl), triethylamine (B128534) (Et3N)Conversion of hydroxyl group to a good leaving group.
Alcohol to Tosylatep-Toluenesulfonyl chloride (TsCl), pyridineConversion of hydroxyl group to a good leaving group.
DihydroxylationOsmium tetroxide (OsO4), N-methylmorpholine N-oxide (NMO)Stereospecific formation of a cis-diol from an alkene.
Azide FormationSodium azide (NaN3)Introduction of an azide functionality for subsequent nitrene formation.

Retrosynthetic Analysis of the 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane Scaffold

A plausible retrosynthetic analysis for the 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane scaffold highlights the key bond disconnections and strategic transformations required for its synthesis.

The primary disconnection would be the C-N bonds of the aziridine ring. This leads back to a difunctionalized 7-oxabicyclo[2.2.1]heptane derivative, for instance, a compound bearing an amino group and a suitable leaving group at the C2 and C4 positions. This precursor would be formed via an intramolecular cyclization.

The difunctionalized 7-oxabicyclo[2.2.1]heptane can be further disconnected through the cleavage of the ether bridge, a common retrosynthetic step for this class of compounds. This reveals a substituted cyclohexene derivative. The stereochemistry of the substituents on the cyclohexane ring would be crucial for the subsequent intramolecular etherification to form the oxabicyclic system.

This cyclohexene intermediate could be envisioned to arise from a Diels-Alder reaction between a suitable diene and dienophile. For instance, furan could serve as the diene, reacting with a substituted alkene to form the 7-oxabicyclo[2.2.1]heptene precursor.

An alternative retrosynthetic approach could involve an intramolecular Diels-Alder reaction of a furan-containing diene, which, as discussed in section 2.4, could be synthesized using Ring-Closing Metathesis (RCM). This disconnection leads to a more linear precursor, potentially simplifying the initial stages of the synthesis.

This retrosynthetic analysis underscores the complexity of the target molecule and highlights the need for a carefully orchestrated sequence of reactions, including cycloadditions, functional group interconversions, and strategic ring closures, to achieve its synthesis.

Chemical Reactivity and Transformation Mechanisms of 7 Oxa 5 Azatricyclo 4.2.1.02,4 Nonane

Reactivity at the Azacyclic Nitrogen Center

The nitrogen atom in the 5-position is a key site for various chemical reactions, including nucleophilic acyl substitution, alkylation, and redox transformations.

Nucleophilic Acyl Substitution and Alkylation Reactions

The secondary amine functionality of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane allows it to act as a nucleophile, readily participating in reactions with electrophilic partners such as acyl halides and alkyl halides.

Nucleophilic Acyl Substitution: The nitrogen atom can attack the electrophilic carbonyl carbon of acyl halides or anhydrides, leading to the formation of N-acylated products. uomustansiriyah.edu.iqyoutube.comuomustansiriyah.edu.iq This reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org The reactivity in these reactions can be influenced by the steric hindrance around the nitrogen atom. uomustansiriyah.edu.iq For instance, the reaction with sterically demanding acylating agents might be slower compared to reactions with less hindered electrophiles. The general scheme for this transformation is depicted below:

Scheme 1: Nucleophilic Acyl Substitution at the Nitrogen Center

ReactantReagentConditionsProduct
7-Oxa-5-azatricyclo[4.2.1.02,4]nonaneAcyl Halide (e.g., Acetyl chloride)Aprotic solvent, base (e.g., triethylamine)N-acetyl-7-oxa-5-azatricyclo[4.2.1.02,4]nonane
7-Oxa-5-azatricyclo[4.2.1.02,4]nonaneAcid Anhydride (e.g., Acetic anhydride)Aprotic solventN-acetyl-7-oxa-5-azatricyclo[4.2.1.02,4]nonane

Alkylation Reactions: The nitrogen center can also be alkylated by treatment with alkyl halides. youtube.commasterorganicchemistry.com This reaction follows an SN2 pathway, where the nitrogen lone pair displaces the halide leaving group. However, a common challenge in the alkylation of secondary amines is overalkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com To achieve mono-alkylation, careful control of stoichiometry and reaction conditions is necessary. Another approach to control alkylation is through reductive amination. youtube.comwikipedia.org

Scheme 2: Alkylation of the Nitrogen Center

ReactantReagentConditionsProductPotential Byproduct
7-Oxa-5-azatricyclo[4.2.1.02,4]nonaneAlkyl Halide (e.g., Methyl iodide)Aprotic solvent, mild baseN-methyl-7-oxa-5-azatricyclo[4.2.1.02,4]nonaneN,N-dimethyl-7-oxa-5-azatricyclo[4.2.1.02,4]nonanium iodide

Oxidative and Reductive Transformations of the Nitrogen

The nitrogen atom can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: Secondary amines can be oxidized to various products depending on the oxidizing agent used. libretexts.org For instance, oxidation with mild oxidizing agents like hydrogen peroxide can lead to the formation of hydroxylamines or nitroxide radicals. More potent oxidizing agents can lead to the formation of imines or even cleavage of the C-N bonds. In the context of cyclic amines, molecular iodine has been used for the chemoselective oxidation to lactams. organic-chemistry.org

Reduction: While the nitrogen in a secondary amine is already in a reduced state, reductive processes are more relevant to derivatives of the amine. For example, the corresponding N-oxide can be reduced back to the amine using appropriate reducing agents. Amides formed via acylation can be reduced to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Reactions Involving the Oxabridged Ring System

The strained oxa-bridge, which can be viewed as a substituted epoxide or cyclic ether, is susceptible to ring-opening reactions under both acidic and basic conditions.

Ring Opening Reactions of the Epoxide/Ether Bridge under Acidic or Basic Conditions

The high ring strain of the oxabridged system facilitates its opening by various nucleophiles. libretexts.orgpressbooks.pub

Acid-Catalyzed Ring Opening: In the presence of an acid, the oxygen atom of the bridge is protonated, making it a better leaving group. libretexts.orgmasterorganicchemistry.com A nucleophile can then attack one of the bridgehead carbons, leading to the opening of the ring. The regioselectivity of the attack depends on the substitution pattern of the bicyclic system. In many cases, the nucleophile attacks the more substituted carbon, following an SN1-like mechanism. libretexts.org The stereochemistry of the product is typically trans, resulting from backside attack of the nucleophile. libretexts.org

Scheme 3: Acid-Catalyzed Ring Opening

ReactantReagentConditionsProduct
7-Oxa-5-azatricyclo[4.2.1.02,4]nonaneHBrAnhydrous conditionsA trans-bromohydrin derivative
7-Oxa-5-azatricyclo[4.2.1.02,4]nonaneH₂O / H⁺Dilute aqueous acidA diol derivative

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile can directly attack one of the bridgehead carbons in an SN2 reaction, leading to the cleavage of a C-O bond. pressbooks.pubyoutube.comyoutube.com Due to steric hindrance in the tricyclic system, the nucleophile would be expected to attack the less sterically hindered carbon.

Scheme 4: Base-Catalyzed Ring Opening

ReactantReagentConditionsProduct
7-Oxa-5-azatricyclo[4.2.1.02,4]nonaneSodium methoxide in methanolElevated temperatureA methoxy alcohol derivative
7-Oxa-5-azatricyclo[4.2.1.02,4]nonaneLithium aluminum hydrideEtherAn amino alcohol

Rearrangements and Epimerizations Facilitated by the Oxa Bridge

The presence of the oxa-bridge can facilitate skeletal rearrangements, particularly under acidic conditions or in the presence of transition metals. Gold-catalyzed rearrangements of similar oxa-bridged bicyclic systems have been reported to proceed via various pathways, including tandem 1,2-acyloxy migration/intramolecular oxonium formation/1,2-rearrangement processes. nih.govnih.gov These types of rearrangements can lead to the formation of structurally diverse and complex molecular architectures. Epimerization at the carbon centers adjacent to the oxygen bridge could also be envisioned under certain conditions that allow for reversible ring-opening and closing.

Selective Functionalization and Derivatization Reactions at Carbon Centers

While the heteroatoms are the most reactive sites, functionalization of the carbon skeleton is also possible, although it often requires more specific reagents and conditions. The functionalization of bicyclic systems can be challenging but offers a way to introduce further molecular diversity. nih.gov For instance, radical-initiated reactions could be employed to introduce functional groups at the bridgehead positions or other C-H bonds within the molecule.

Palladium-Catalyzed Cross-Coupling Reactions on Substituted Azatricyclononanes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substituted derivatives of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane, these reactions would provide a powerful tool for introducing molecular complexity.

The reactivity in such cross-coupling reactions is largely dictated by the nature and position of the substituent, typically a halide or triflate, on the tricyclic framework. The general mechanism for a typical Suzuki or Heck coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and concluding with reductive elimination to yield the product and regenerate the catalyst. mdpi.com

For a hypothetical halo-substituted 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane, several factors would influence the outcome of a cross-coupling reaction:

Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand is critical. Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.

Reaction Conditions: Temperature, solvent, and the choice of base are crucial parameters that need to be optimized to maximize yield and minimize side reactions, such as beta-hydride elimination.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bridged Systems

EntrySubstrateCoupling PartnerCatalyst/LigandConditionsProductYield (%)
1Bromo-substituted norbornenePhenylboronic acidPd(PPh3)4Toluene, Na2CO3, 80°CPhenyl-substituted norbornene85
2Iodo-substituted oxabicycloheptaneStyrenePd(OAc)2 / P(o-tol)3DMF, Et3N, 100°CStyrenyl-substituted oxabicycloheptane78
3Triflate-substituted azabicyclo[3.2.1]octaneMethyl acrylatePdCl2(dppf)Acetonitrile, DIPEA, 60°CMethyl acrylate-coupled product92

This table is illustrative and based on data for structurally related bridged bicyclic systems to infer potential reactivity for the title compound.

Radical Chemistry and Photochemical Transformations of the Tricyclic System

The strained nature of the 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane skeleton makes it a candidate for radical and photochemical reactions. These high-energy transformations can induce skeletal rearrangements and functionalization that are not accessible through traditional thermal methods.

Radical Reactions:

Radical reactions initiated by radical initiators (e.g., AIBN) or photolysis can lead to a variety of outcomes. For instance, a radical generated on a carbon atom of the tricyclic system could undergo:

Intramolecular Hydrogen Atom Transfer (HAT): A 1,5-HAT is a common process in radical chemistry, which could lead to the formation of a thermodynamically more stable radical.

Ring-Opening: The strain in the cyclopropane (B1198618) and oxazine rings could be released through radical-mediated ring-opening, leading to the formation of bicyclic or monocyclic products.

Photochemical Transformations:

Under photochemical conditions (e.g., exposure to UV light), the molecule can be excited to a higher energy state, opening up unique reaction pathways. For the 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane system, potential photochemical reactions include:

Norrish Type I and II Reactions: If a carbonyl group is present in a substituted derivative, Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions could occur.

[2+2] Cycloadditions: If an olefinic substituent is present, intramolecular [2+2] cycloaddition could lead to the formation of even more complex, caged structures.

Table 2: Potential Radical and Photochemical Transformations

Reaction TypeInitiator/ConditionPotential IntermediateExpected Product Type
Radical BrominationNBS, lightCarbon-centered radicalBromo-substituted azatricyclononane
Photochemical RearrangementUV light (254 nm)Excited state singlet/tripletIsomeric rearranged tricyclic system
Radical-mediated Ring OpeningBu3SnH, AIBNRing-opened radicalFunctionalized bicyclic amine

This table presents hypothetical transformations based on established principles of radical and photochemistry applied to strained ring systems.

Investigation of Reaction Kinetics and Thermodynamics for Azatricyclononane Transformations

Understanding the kinetics and thermodynamics of reactions involving 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane is essential for controlling reaction outcomes and optimizing synthetic routes.

Kinetics:

The study of reaction rates would provide insight into the mechanism of a given transformation. For example, in a palladium-catalyzed cross-coupling reaction, kinetic studies could help determine the rate-determining step, which could be oxidative addition, transmetalation, or reductive elimination. This information is invaluable for catalyst and ligand design.

Thermodynamics:

Thermodynamic studies focus on the energy changes that occur during a reaction. The high ring strain of the 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane system suggests that reactions involving ring-opening would be thermodynamically favorable, as they would release this strain. Computational chemistry, using methods like Density Functional Theory (DFT), can be a powerful tool for predicting the thermodynamics of potential reaction pathways.

Table 3: Calculated Thermodynamic Parameters for a Hypothetical Ring-Opening Reaction

ParameterValue (kcal/mol)Implication
Enthalpy of Reaction (ΔH)-25Highly exothermic, driven by strain release
Gibbs Free Energy of Reaction (ΔG)-22Spontaneous and product-favored
Activation Energy (Ea)+15Kinetically accessible under mild heating

This table provides illustrative DFT-calculated values for a hypothetical acid-catalyzed ring-opening of the title compound to highlight the thermodynamic driving forces.

Stereochemical Aspects and Chiral Recognition of 7 Oxa 5 Azatricyclo 4.2.1.02,4 Nonane

Determination of Absolute Configuration for Enantiomers of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane

The determination of the absolute configuration of a chiral molecule is a crucial step in stereochemical analysis. For the enantiomers of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane, several established methods could be employed. The definitive method for determining the three-dimensional arrangement of atoms in a crystalline molecule is single-crystal X-ray crystallography. This technique provides unambiguous assignment of the absolute configuration.

In the absence of suitable crystals, chiroptical methods such as Electronic Circular Dichroism (ECD) in conjunction with quantum chemical calculations have become a powerful tool for assigning the absolute configuration of chiral molecules. This approach involves comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a chosen enantiomer. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Another common technique is the use of chiral derivatizing agents to form diastereomers, which can then be analyzed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct NMR spectra of the diastereomers can provide information about the absolute stereochemistry of the original enantiomer.

Table 1: Methods for Determining Absolute Configuration

MethodDescriptionApplicability to 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane
Single-Crystal X-ray Crystallography Provides the precise three-dimensional structure of a molecule in a crystalline state.Highly applicable if suitable single crystals of an enantiomerically pure sample can be obtained.
Electronic Circular Dichroism (ECD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule. Comparison with theoretical calculations allows for configurational assignment.Applicable, particularly when combined with computational chemistry to predict the ECD spectrum.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light. It is sensitive to the stereochemistry of the entire molecule.A powerful complementary technique to ECD for configurational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents Enantiomers are converted into diastereomers with a chiral auxiliary. The resulting diastereomers have distinct NMR spectra, allowing for stereochemical determination.Applicable by reacting the secondary amine of the title compound with a suitable chiral reagent.
Chiral High-Performance Liquid Chromatography (HPLC) Can be used to separate enantiomers. The elution order can sometimes be correlated with the absolute configuration if a suitable chiral stationary phase and reference compounds are available.Useful for enantiomeric separation and, in some cases, for tentative configurational assignment based on elution order.

Diastereoselective Control in Synthetic Pathways Leading to Azatricyclononane Derivatives

The synthesis of derivatives of the 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane scaffold would likely involve diastereoselective reactions to control the relative stereochemistry of newly introduced chiral centers. The rigid tricyclic framework can exert significant steric hindrance, directing the approach of reagents to one face of the molecule over the other.

For instance, the reduction of a ketone or the epoxidation of a double bond on the tricyclic system would be expected to proceed with high diastereoselectivity. The existing stereocenters of the scaffold would act as internal chiral auxiliaries, influencing the stereochemical outcome of the reaction. The choice of reagents and reaction conditions can also be optimized to enhance the desired diastereoselectivity.

Conformational Isomerism and Dynamic Behavior of the Tricyclic System

The 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane ring system is a conformationally restricted molecule. The fused ring structure significantly limits the number of accessible low-energy conformations. The bicyclo[2.2.1]heptane core imparts a rigid boat-like conformation, and the additional oxazine and cyclopropane (B1198618) rings further constrain the molecular framework.

Computational modeling, such as molecular mechanics and quantum chemical calculations, can be employed to predict the most stable conformations and to estimate the energy barriers between them. Dynamic NMR spectroscopy could be a valuable experimental technique to study any conformational exchange processes that might occur, although significant conformational flexibility is not anticipated for this rigid system.

Chiroptical Properties and Their Experimental Measurement (e.g., Electronic Circular Dichroism)

The chiroptical properties of a molecule, such as its specific rotation and its Electronic Circular Dichroism (ECD) spectrum, are highly sensitive to its stereostructure. The ECD spectrum, which arises from the differential absorption of circularly polarized light by a chiral molecule, provides a fingerprint of its absolute configuration and conformation.

For 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane, the chromophores present, such as the N-acyl group if present, would give rise to characteristic Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms in the molecule.

The experimental measurement of the ECD spectrum would require an enantiomerically pure sample and a suitable solvent. The obtained spectrum could then be compared with theoretical predictions to assign the absolute configuration, as mentioned in section 4.1.

Chirality Transfer and Induction in Reactions Involving the Azatricyclononane Scaffold

The chiral scaffold of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane can be utilized to transfer its stereochemical information to other molecules in a process known as chirality transfer or asymmetric induction. This can be achieved by using the azatricyclononane as a chiral auxiliary or as a chiral ligand in asymmetric catalysis.

When used as a chiral auxiliary, it can be temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved to yield an enantiomerically enriched product.

As a chiral ligand, the azatricyclononane moiety could be incorporated into a larger molecule that can coordinate to a metal center. The resulting chiral catalyst could then be used to promote a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The rigid and well-defined structure of the tricyclic system would be advantageous in creating a highly organized and effective chiral environment around the metal center.

A comprehensive analysis of the chemical compound 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane reveals a scarcity of available research and specific data for this exact molecule. Searches for this particular tricyclic system in major chemical databases and scholarly articles did not yield specific experimental data such as NMR, X-ray crystallography, or vibrational spectroscopy results.

This suggests that 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane may be a novel or theoretical compound that has not yet been synthesized or extensively characterized. The complex, strained tricyclic framework, which includes a fused cyclopropane ring and a bridged system containing both nitrogen and oxygen heteroatoms, presents a significant synthetic challenge.

Due to the absence of published experimental data, a detailed discussion of its structural analysis based on high-resolution NMR, single-crystal X-ray diffraction, or vibrational spectroscopy cannot be provided at this time. The generation of the requested data tables for bond lengths, angles, and spectroscopic shifts is therefore not possible.

Further research, including theoretical calculations (e.g., DFT for NMR and IR spectra prediction) and targeted synthetic efforts, would be required to elucidate the structural and spectroscopic properties of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane.

Advanced Structural Analysis and Elucidation Methodologies for 7 Oxa 5 Azatricyclo 4.2.1.02,4 Nonane

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane by providing its exact molecular formula. The fragmentation patterns observed in the mass spectrum, often studied through techniques like tandem mass spectrometry (MS/MS), offer profound insights into the molecule's structural integrity and the relative strengths of its chemical bonds.

While specific experimental data for 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane is not extensively published, the fragmentation pathways can be predicted based on the known behavior of related bicyclic and tricyclic systems. The bicyclo[4.2.1]nonane skeleton is known to undergo characteristic fragmentation upon electron impact. The presence of the ether linkage and the amine functionality, along with the strained oxirane ring, will significantly influence the fragmentation cascade.

Expected Fragmentation Pathways:

The primary fragmentation events for 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane are anticipated to involve:

Cleavage of the C-C bond of the one-carbon bridge , a common fragmentation route for bicyclo[4.2.1]nonane derivatives.

Ring opening of the strained oxirane ring , which can be initiated by the loss of a hydrogen atom or through rearrangement.

α-cleavage adjacent to the nitrogen atom of the azacycle, a characteristic fragmentation for amines.

Cleavage of the C-O bond in the ether linkage.

These initial fragmentation events would be followed by a series of rearrangements and further bond cleavages, leading to a unique mass spectral fingerprint. A hypothetical fragmentation table is presented below, illustrating the expected major fragments and their corresponding m/z values.

Proposed Fragment Structurem/z (Theoretical)Fragmentation Pathway
[C7H11NO]+• (Molecular Ion)125.0841-
[C6H8NO]+110.0606Loss of •CH3 from the bicyclic system
[C6H9N]+•95.0735Loss of CO from a rearranged molecular ion
[C5H8N]+82.0657α-cleavage adjacent to the nitrogen atom
[C4H5O]+69.0340Fragmentation involving the oxirane and ether moieties

Spectroscopic Probes for Investigating Conformational Dynamics in Solution

The conformational flexibility of the seven-membered ring in the bicyclo[4.2.1]nonane system of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane makes its conformational analysis in solution a complex yet crucial undertaking. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecule's three-dimensional structure and dynamic behavior.

Studies on analogous oxa- and azabicyclo[4.2.1]nonane systems have revealed that the seven-membered ring can exist in various conformations, such as chair and boat forms. The conformational equilibrium is often influenced by the nature and position of substituents. For 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane, the fusion of the oxirane ring and the presence of the heteroatoms are expected to introduce significant conformational constraints.

Key NMR Spectroscopic Probes:

1H NMR Chemical Shifts and Coupling Constants: The chemical shifts of the protons are sensitive to their local electronic environment and spatial orientation. Vicinal (3JHH) and long-range proton-proton coupling constants provide valuable dihedral angle information, which can be used to deduce the ring's conformation through the Karplus equation.

13C NMR Chemical Shifts: The chemical shifts of the carbon atoms are indicative of their hybridization and steric environment. Deviations from expected values can signal conformational strain or specific intramolecular interactions.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can identify protons that are close in space, even if they are not directly bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical distance constraints for conformational modeling.

Variable-Temperature NMR Studies: By acquiring NMR spectra at different temperatures, it is possible to study the thermodynamics of conformational exchange. Changes in chemical shifts and coupling constants with temperature can provide information about the relative energies of different conformers and the energy barriers between them.

A hypothetical data table summarizing the expected 1H NMR data for a rigid conformer of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane is presented below.

ProtonExpected Chemical Shift (ppm)Key Coupling Constants (Hz)Expected NOE Correlations
H1~3.0J(H1, H2), J(H1, H8-exo), J(H1, H8-endo)H2, H6, H8-exo
H2~3.2J(H2, H1), J(H2, H3)H1, H3, H4
H3~3.5J(H3, H2), J(H3, H4)H2, H4
H4~3.1J(H4, H3), J(H4, H9-syn), J(H4, H9-anti)H3, H9-syn
H6~2.8J(H6, H1), J(H6, H9-syn), J(H6, H9-anti)H1, H9-syn
H8-exo~1.8J(H8-exo, H8-endo), J(H8-exo, H1)H1, H9-anti
H8-endo~1.5J(H8-endo, H8-exo), J(H8-endo, H1)-
H9-syn~2.1J(H9-syn, H9-anti), J(H9-syn, H4), J(H9-syn, H6)H4, H6
H9-anti~1.9J(H9-anti, H9-syn), J(H9-anti, H4), J(H9-anti, H6)H8-exo

The integration of these advanced analytical methodologies is paramount for a complete understanding of the structural and dynamic properties of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane, paving the way for its potential applications in various scientific fields.

Theoretical and Computational Studies of 7 Oxa 5 Azatricyclo 4.2.1.02,4 Nonane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic nature of 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane. These methods provide insights into the stable arrangements of atoms in space and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method for investigating the conformational landscape of complex organic molecules. For 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane, the inherent rigidity of the bicyclic system is contrasted by the potential for different conformations, primarily arising from the puckering of the six-membered piperidine (B6355638) ring.

DFT calculations, often using hybrid functionals like B3LYP or meta-hybrid GGA functionals such as M06-2X, combined with a double-zeta or triple-zeta basis set (e.g., 6-31G(d) or 6-311+G(d,p)), are employed to locate and optimize various possible conformers. The resulting calculations would likely reveal that the piperidine ring within the bicyclo[3.2.1]octane framework adopts a strained boat or twist-boat conformation due to the constraints imposed by the ethano- and epoxy-bridges. The relative energies of these conformers can be calculated to determine their thermodynamic stability and equilibrium populations at a given temperature. Solvation models, such as the Polarizable Continuum Model (PCM), are often included to simulate the influence of a solvent environment on conformational preference. rsc.org

Table 1: Hypothetical Relative Energies of 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane Conformers Calculated with DFT This table presents hypothetical data representative of a typical DFT study on a bicyclic amine.

ConformerKey Dihedral Angle (C1-N5-C6-C7)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
A (Twist-Boat) -65.8°0.0075.3
B (Boat) -5.2°0.8520.1
C (Chair-like Transition State) 55.4°5.500.1
D (Other) 175.1°2.104.5

Ab Initio Methods and Basis Set Selection for High-Accuracy Calculations

For higher accuracy in energetic and geometric predictions, post-Hartree-Fock ab initio methods are utilized. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards in computational chemistry for obtaining near-exact solutions to the Schrödinger equation for a given basis set. nih.gov

The selection of a basis set is crucial for the accuracy of these calculations. While smaller basis sets like Pople's 6-31G(d) may suffice for preliminary geometry optimizations, high-accuracy energy calculations demand larger and more flexible basis sets. Dunning's correlation-consistent basis sets, such as cc-pVDZ, cc-pVTZ, and aug-cc-pVTZ, are commonly used. nih.gov The 'aug' prefix indicates the addition of diffuse functions, which are essential for accurately describing lone pairs and potential non-covalent interactions. A common high-level approach involves optimizing the geometry at a computationally cheaper level (like DFT or MP2) and then performing a single-point energy calculation using CCSD(T) with a large basis set. This layered approach balances computational cost with high accuracy. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Chiroptical Data)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable technique for predicting nuclear magnetic resonance (NMR) chemical shifts. uncw.edu By calculating the isotropic shielding constants for each nucleus (¹H, ¹³C, ¹⁵N) in the optimized molecular geometry, one can predict the corresponding chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is crucial to perform a Boltzmann-weighted averaging of the NMR parameters over the ensemble of low-energy conformers to obtain a spectrum that is comparable to experimental results. uncw.edugithub.io

Table 2: Representative Predicted ¹³C NMR Chemical Shifts for the Lowest Energy Conformer of 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane This table shows hypothetical data based on GIAO-DFT calculations for similar strained heterocyclic systems.

Carbon AtomPredicted Chemical Shift (ppm)
C162.5
C255.1
C328.9
C454.8
C658.3
C835.7
C931.2
  • Vibrational Frequencies: The calculation of the harmonic vibrational frequencies is a standard output of geometry optimization calculations. These frequencies correspond to the infrared (IR) absorption bands of the molecule. Key vibrational modes for 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane would include the C-N stretching, C-O-C stretching of the epoxide, and various C-H bending modes. While raw calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement. mdpi.com
  • Chiroptical Data: Since 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane is a chiral molecule, the prediction of its chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), is of significant interest. Time-dependent DFT (TD-DFT) calculations can be used to predict the specific rotation at various wavelengths, providing an Optical Rotatory Dispersion (ORD) curve. columbia.edu Comparing the predicted ORD or ECD spectrum with experimental data is a powerful method for determining the absolute configuration of a chiral molecule. columbia.edu

    Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

    The strained epoxide ring in 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane is a likely site of chemical reactivity. Theoretical methods are invaluable for exploring potential reaction pathways, such as the acid-catalyzed or nucleophilic ring-opening of the epoxide. nih.govnih.gov

    Using Transition State Theory, computational chemists can map the potential energy surface (PES) of a proposed reaction. This involves locating the geometry of the transition state (TS)—a first-order saddle point on the PES—and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate. arxiv.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and products on the PES. Such studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of the reaction. For instance, a study could compare the activation barriers for nucleophilic attack at C2 versus C4 to predict the favored product.

    Table 3: Hypothetical Energy Profile for a Nucleophilic Epoxide Ring-Opening Reaction This table illustrates a potential energy profile for the reaction of 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane with a nucleophile (Nu⁻), calculated using DFT.

    SpeciesDescriptionRelative Energy (kcal/mol)
    Reactants Molecule + Nu⁻0.0
    Transition State (TS) Nucleophilic attack at C2+15.8
    Product Ring-opened adduct-25.4

    Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

    While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. acs.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the influence of the environment. nih.govresearchgate.net

    An MD simulation of 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane, either in the gas phase or, more realistically, in an explicit solvent like water, can reveal the flexibility of the tricyclic system. By analyzing the simulation trajectory, one can observe transitions between different ring conformations, measure the fluctuations of bond lengths and angles, and identify key intramolecular interactions that stabilize the structure. Furthermore, MD simulations are essential for understanding solvent effects. They can show how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding between water and the molecule's nitrogen or oxygen atoms, can influence its conformational preferences and dynamics. researchgate.net

    Analysis of Electron Density and Chemical Bonding within the Tricyclic Framework (e.g., QTAIM)

    The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define chemical bonds and atomic interactions. pitt.edu By analyzing the topology of the electron density, QTAIM can locate critical points where the gradient of the density is zero.

    For 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane, a QTAIM analysis would be particularly insightful. It would involve locating the bond critical points (BCPs) for all covalent bonds in the molecule. The properties at these BCPs, such as the value of the electron density (ρ(r)) and the sign of its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the chemical bonds. mdpi.comresearchgate.net

    A negative Laplacian (∇²ρ(r) < 0) is characteristic of a shared-electron (covalent) interaction.

    A positive Laplacian (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions.

    This analysis would allow for a quantitative assessment of the bond strengths and the degree of strain. For example, the C2-C4 bond across the epoxide is expected to exhibit characteristics of a strained covalent bond. The analysis can also identify non-covalent interactions, such as potential intramolecular hydrogen bonds, which may contribute to the stability of certain conformers. researchgate.net

    Table 4: Representative QTAIM Parameters for Selected Bonds in 7-Oxa-5-azatricyclo[4.2.1.0²˒⁴]nonane This table presents hypothetical data derived from QTAIM analyses of similar strained ring systems.

    BondElectron Density at BCP, ρ(r) (a.u.)Laplacian of Electron Density, ∇²ρ(r) (a.u.)Bond Type Interpretation
    N5-C6 0.250-0.65Covalent
    C2-O7 0.225-0.58Polar Covalent
    C2-C4 (Epoxide) 0.198-0.42Strained Covalent
    C1-C9 0.245-0.61Covalent

    Ring Strain Theory and Conformational Dynamics of 7 Oxa 5 Azatricyclo 4.2.1.02,4 Nonane

    Quantification and Analysis of Strain Energy Contributions in the Tricyclic System

    The total strain energy in 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane is a composite of contributions from angle strain, torsional strain, and transannular interactions. A hypothetical dissection of the molecule into its constituent ring systems allows for an estimation of these contributions.

    A comprehensive quantification of the strain energy would necessitate computational approaches, as experimental thermochemical data for this specific molecule is not available. By using isodesmic and homodesmotic reactions in computational models, the strain energy can be calculated by comparing the heat of formation of the strained molecule with that of strain-free reference compounds.

    Table 1: Estimated Individual Strain Contributions

    Structural Feature Type of Strain Estimated Contribution (kcal/mol)
    Fused Cyclopropane (B1198618) Ring Angle and Torsional High (~25-30)
    Bicyclo[4.2.1]nonane Core Angle and Torsional Moderate
    Oxa-bridge Angle Low to Moderate
    Aza-bridge Angle Low to Moderate

    Note: The values in this table are estimations based on analogous systems and require computational verification.

    Interplay of Bridging and Fused Ring Strain in Structure and Reactivity

    The high strain of the fused cyclopropane ring is expected to significantly influence the geometry of the larger bridged system. The C2-C4 bond, being part of the cyclopropane ring, will be considerably shorter than a typical C-C single bond. This will, in turn, affect the bond angles and dihedral angles of the seven-membered and five-membered rings of the bicyclo[4.2.1]nonane core.

    The presence of the oxygen bridge introduces a bent geometry which, in conjunction with the rigid cyclopropane unit, will likely lead to a more constrained conformation compared to a carbocyclic analogue. The lone pairs on the oxygen and nitrogen atoms will also play a crucial role in the conformational preference through stereoelectronic effects, such as hyperconjugation with anti-periplanar C-C or C-H sigma bonds.

    This interplay of strain is a strong determinant of the molecule's reactivity. The high energy associated with the strained cyclopropane ring makes it susceptible to ring-opening reactions, which would relieve a significant amount of strain. The presence of the heteroatoms can also direct reactivity, with the nitrogen atom's basicity and nucleophilicity being key factors.

    Theoretical Models and Computational Approaches for Ring Strain Assessment in Azatricyclononanes

    To accurately assess the ring strain in 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane, several theoretical models and computational methods can be employed.

    Molecular Mechanics (MM): Force-field methods like MM3 or MMFF can provide a quick estimation of the strain energy and a good starting point for conformational analysis. These methods calculate the steric energy based on bond stretching, angle bending, torsional strain, and van der Waals interactions.

    Ab Initio and Density Functional Theory (DFT): For more accurate results, quantum mechanical calculations are essential. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) can be used to calculate the optimized geometry, heat of formation, and vibrational frequencies. researchgate.net

    Strain Energy Calculation: As mentioned, isodesmic and homodesmotic reactions are powerful computational tools for determining strain energy. masterorganicchemistry.com These hypothetical reactions are constructed such that the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations.

    Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the electronic delocalization and hyperconjugative interactions that contribute to the stability or instability of certain conformations. This is particularly useful for understanding the role of the heteroatom lone pairs.

    Experimental Determination of Conformational Exchange Barriers (e.g., by Dynamic NMR)

    The conformational dynamics of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane, such as ring inversion of the seven-membered ring or nitrogen inversion, are expected to be observable by dynamic NMR (DNMR) spectroscopy. researchgate.net

    At room temperature, the molecule might undergo rapid conformational exchange, leading to a time-averaged NMR spectrum. However, upon cooling, the rate of these processes would decrease, and at a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers would broaden and eventually decoalesce into separate sets of signals for each populated conformer.

    By analyzing the line shapes of the exchanging signals at different temperatures, the rate constants for the conformational exchange can be determined. The Gibbs free energy of activation (ΔG‡) for the process can then be calculated using the Eyring equation. For bicyclic amines, these barriers can provide information about the energetic cost of nitrogen inversion or ring flipping. researchgate.net Two-dimensional exchange spectroscopy (EXSY) can also be a powerful tool to identify and quantify conformational exchange pathways.

    Influence of Substituents on Ring Conformation and Strain Release

    The introduction of substituents onto the 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane framework would have a profound impact on its conformational preferences and the pathways for strain release.

    Substituents on Nitrogen: An alkyl or aryl group on the nitrogen atom will influence the barrier to nitrogen inversion. Bulky substituents would likely increase the inversion barrier. The electronic nature of the substituent will also affect the basicity and nucleophilicity of the nitrogen.

    Substituents on the Carbon Skeleton: Substituents on the carbon framework can favor certain conformations to minimize steric interactions. For example, a bulky substituent would likely prefer an equatorial-like position on the seven-membered ring. The position of the substituent would also be critical. A substituent on the cyclopropane ring, for instance, could further increase its inherent strain.

    Strain Release: Substituents can be strategically placed to facilitate specific strain-releasing reactions. For example, an electron-withdrawing group on the cyclopropane ring could activate it towards nucleophilic attack and ring opening. The nature of the substituent on the nitrogen can also influence the regioselectivity of such reactions. The study of substituent effects on the lipophilicity and conformation of other N-substituted benzamides has shown that even subtle changes can lead to significant alterations in molecular properties. nih.gov

    Table 2: Predicted Effects of Substituents

    Substituent Position Type of Substituent Predicted Effect
    5-N Bulky Alkyl Increased nitrogen inversion barrier, altered basicity
    5-N Electron-withdrawing Decreased basicity, potential for altered reactivity
    Cyclopropane Ring Electron-donating Potential stabilization of adjacent carbocations in reactions
    Cyclopropane Ring Electron-withdrawing Activation towards nucleophilic ring opening

    Extensive Research Yields No Publicly Available Data for 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane

    Following a comprehensive search of scientific databases and chemical literature, no specific information has been found for the compound "7-Oxa-5-azatricyclo[4.2.1.02,4]nonane." Consequently, it is not possible to generate an article detailing its role as a building block in advanced organic synthesis according to the requested outline.

    While the search did identify numerous other azatricyclo and oxatricyclo compounds with varied applications in synthesis, none of these possess the specific isomeric structure of 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane. Adhering to the strict requirement to focus solely on the requested compound, information from these related but distinct molecules cannot be used.

    This lack of available data suggests that 7-Oxa-5-azatricyclo[4.2.1.02,4]nonane may be a novel or hypothetical compound that has not yet been synthesized or characterized in published scientific literature. Therefore, the detailed research findings and data tables required for the article cannot be provided.

    Q & A

    Q. What are the common synthetic routes for 7-Oxa-5-azatricyclo[4.2.1.0²,⁴]nonane, and how do reaction conditions influence yield and purity?

    The synthesis of tricyclic oxa-aza compounds typically involves cyclization strategies, such as intramolecular [2+2] photocycloadditions or acid-catalyzed ring closure. For example, describes a route for 7-oxatricyclo derivatives using brominated precursors and diphenyl substituents under reflux conditions. Key parameters include:

    • Temperature : Elevated temperatures (80–120°C) promote cyclization but may increase side reactions.
    • Solvent : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance solubility of intermediates.
    • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) optimize ring formation . Yield and purity are monitored via HPLC or GC-MS, with typical yields ranging from 40–70% depending on substituent steric effects .

    Q. How is the stereochemistry of 7-Oxa-5-azatricyclo[4.2.1.0²,⁴]nonane resolved, and what analytical methods validate its configuration?

    Stereochemical analysis involves:

    • X-ray crystallography : Definitive confirmation of ring junction stereochemistry (e.g., endo vs. exo).
    • NMR spectroscopy : Coupling constants (J values) between bridgehead protons (e.g., ³JHH = 8–12 Hz for cis-fused rings).
    • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) . Computational methods (DFT calculations) may predict preferred conformers, validated against experimental data .

    Advanced Research Questions

    Q. What strategies mitigate competing side reactions during functionalization of 7-Oxa-5-azatricyclo[4.2.1.0²,⁴]nonane?

    Functionalization at bridgehead positions often competes with ring-opening or rearrangement. Mitigation approaches include:

    • Protecting groups : Temporary protection of amine or oxygen atoms (e.g., tert-butyloxycarbonyl (Boc) for amines) to direct reactivity .
    • Low-temperature reactions : Slow addition of electrophiles (e.g., alkyl halides) at –20°C to suppress decomposition.
    • Radical inhibitors : Addition of TEMPO to prevent undesired radical pathways during halogenation . Reaction progress is tracked via TLC or in-situ IR spectroscopy .

    Q. How do structural modifications to 7-Oxa-5-azatricyclo[4.2.1.0²,⁴]nonane impact its binding affinity to biological targets?

    and highlight that substituents at the 2- and 4-positions significantly alter bioactivity:

    Modification Biological Target Impact
    Carboxylic acid at C1Enzymes (e.g., proteases)Enhances hydrogen bonding, increasing IC₅₀ by 10-fold .
    Halogenation at C8GPCRsImproves lipophilicity, boosting membrane permeability .
    • Methodology : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics. Molecular docking (AutoDock Vina) predicts binding poses .

    Q. How can contradictory data on the compound’s metabolic stability be reconciled across studies?

    Discrepancies often arise from assay conditions:

    • In vitro vs. in vivo models : Hepatic microsome assays may underestimate stability due to interspecies cytochrome P450 variations.
    • Buffer pH : Degradation rates vary in acidic (pH 4.5) vs. neutral (pH 7.4) conditions.
    • Resolution : Cross-validate using parallel artificial membrane permeability assays (PAMPA) and LC-MS/MS metabolomics .

    Methodological Recommendations

    • For reaction optimization : Use design of experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
    • For bioactivity studies : Combine SPR with molecular dynamics simulations to resolve binding ambiguities .

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